molecular formula C10H12O3 B3021525 3-(4-hydroxy-3-methylphenyl)propanoic acid CAS No. 22517-00-6

3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B3021525
CAS No.: 22517-00-6
M. Wt: 180.2 g/mol
InChI Key: ZPAIMGRPEHRDLH-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Acid Research and Natural Product Chemistry

3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid or HMPA, is a phenolic acid that has garnered attention in the field of natural product chemistry. mdpi.com It is structurally a derivative of hydroxycinnamic acid. mdpi.com A significant aspect of its natural occurrence is its formation through the microbial transformation of dietary polyphenols. mdpi.comnih.gov Specifically, it is a metabolite produced by gut microbiota from the conversion of 4-hydroxy-3-methoxycinnamic acid (ferulic acid), a compound abundant in fruits, vegetables, and grains. nih.govnih.gov This biotransformation highlights the crucial role of the gut microbiome in metabolizing dietary compounds into potentially bioactive molecules. HMPA is also naturally found in various fermented foods, such as vinegar and fermented rice bran. mdpi.com

Academic Significance and Research Trajectory of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

The academic significance of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid has evolved over time. Initial research focused on its antioxidant properties, with some in vitro studies suggesting it has superior antioxidant activity compared to its precursor, ferulic acid. mdpi.com The research trajectory has since expanded to investigate a broader range of biological activities.

Subsequent studies have explored its anti-inflammatory and hypolipidemic effects. mdpi.com More recent research has delved into its potential to improve metabolic conditions. For instance, studies in diet-induced obese mice have shown that HMPA can mitigate weight gain, reduce hepatic steatosis, and improve insulin (B600854) sensitivity. nih.gov It has also been found to modulate the gut microbial community by increasing the abundance of Bacteroidetes and reducing Firmicutes. nih.gov

Further research has indicated that HMPA may play a role in enhancing muscle function. Studies in mice have demonstrated that oral administration of HMPA can significantly enhance grip strength and inhibit protein catabolism induced by exhaustive exercise. mdpi.comnih.gov Additionally, it has been shown to improve hepatic glucose and lipid metabolism. nih.gov The pharmacokinetic profile of HMPA has also been a subject of investigation, with studies in rats showing it undergoes rapid metabolism and wide tissue distribution after oral administration. oup.com

Table 1: Summary of Key Research Findings on 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Research Area Key Findings
Metabolic Health Mitigates high-fat diet-induced weight gain and hepatic steatosis, and improves insulin sensitivity in mice. nih.gov Modulates gut microbiota composition. nih.gov
Muscle Function Enhances absolute and relative grip strength in mice. mdpi.comnih.gov Inhibits protein catabolism following exhaustive exercise. mdpi.comnih.gov
Neuroprotection Inhibits the aggregation of amyloid-β peptide in vitro, suggesting potential relevance for Alzheimer's disease research. nih.gov
Pharmacokinetics Undergoes rapid metabolism and wide tissue distribution in rats following oral administration. oup.com
Antioxidant Activity Demonstrates superior antioxidant activity in some in vitro studies compared to ferulic acid. mdpi.com

Current Research Frontiers and Unaddressed Questions Pertaining to 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Current research on 3-(4-hydroxy-3-methoxyphenyl)propanoic acid is venturing into new and complex areas of its potential biological roles. One of the prominent frontiers is its impact on muscle health and physical performance. While initial studies have shown promising results in enhancing grip strength and modulating metabolism during exercise, the precise molecular mechanisms underlying these effects are still under investigation. mdpi.comnih.gov

Another significant and emerging area of research is its potential role in neurodegenerative diseases. In vitro studies have demonstrated that HMPA can inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. nih.gov This opens up a new avenue for research into its neuroprotective potential.

Despite the growing body of research, several unaddressed questions remain:

In Vivo Neuroprotective Efficacy: While in vitro studies on amyloid-β aggregation are promising, the extent to which HMPA can cross the blood-brain barrier and exert neuroprotective effects in vivo remains to be elucidated. nih.gov

Host-Microbiome Interactions: Although it is known to be a microbial metabolite that can modulate the gut microbiota, the full spectrum of its interactions with different gut bacterial species and the subsequent impact on host physiology requires further investigation. nih.gov

Long-Term Metabolic Effects: The long-term consequences of sustained HMPA exposure on metabolic health and the potential for its use in managing metabolic disorders are still open areas of inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAIMGRPEHRDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Biotransformation, and Metabolic Pathways of 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid

Precursor Identification and Enzymatic Pathways in De Novo Synthesis

3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a phenolic acid primarily formed through the metabolic activities of the gut microbiota on dietary polyphenols. mdpi.commdpi.comnih.gov It is not typically synthesized de novo in mammals. The primary precursors for HMPA are abundant in plant-based foods and beverages.

One of the most significant precursors is 4-hydroxy-3-methoxycinnamic acid (ferulic acid). mdpi.comnih.govsemanticscholar.orgnih.gov Ferulic acid is a hydroxycinnamic acid widely distributed in foods such as whole-grain wheat, rice bran, coffee, fruits, and vegetables. mdpi.commdpi.comsemanticscholar.orgnih.gov Other dietary precursors that lead to the formation of HMPA include chlorogenic acid, which is found in high concentrations in coffee, and curcumin, the principal curcuminoid in turmeric. mdpi.comnih.gov

Various flavonoids from sources like tea, fruits, and vegetables also serve as precursors. nih.govmdpi.com For example, catechins from tea and procyanidins can be metabolized to HMPA. mdpi.comugent.be The conversion of these diverse polyphenolic structures into a common metabolite like HMPA highlights a metabolic funneling process orchestrated by the gut microbiome. ugent.be

The enzymatic conversion of these precursors to HMPA primarily involves the reduction of a double bond in the propanoic acid side chain. For instance, the transformation of ferulic acid to HMPA is a hydrogenation reaction. mdpi.com

Microbial Biotransformation Mechanisms of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid from Dietary Precursors

The transformation of dietary polyphenols into HMPA is a key function of the gut microbiota, enhancing the bioavailability and systemic exposure to these compounds. nih.gov

The gut microbiota plays an essential role in the conversion of complex dietary polyphenols into smaller, more readily absorbable phenolic acids like HMPA. mdpi.comnih.gov This biotransformation largely occurs in the colon, where unabsorbed polyphenols accumulate and undergo extensive metabolism by resident bacteria. nih.gov

The conversion of ferulic acid to HMPA is a well-documented microbial process. nih.govsemanticscholar.org Studies have shown that various bacterial species are capable of this transformation. For instance, a wide variety of microbes belonging to the phylum Bacteroidetes have been implicated in the conversion of ferulic acid into HMPA. semanticscholar.orgnih.gov

Beyond ferulic acid, other complex polyphenols are also broken down into HMPA. For example, cyanidin (B77932) 3-glucoside can be metabolized to produce 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, a direct precursor to HMPA. nih.gov Similarly, flavanones like naringenin (B18129) are metabolized, with the B-ring being converted to 3-(4'-hydroxyphenyl)-propionic acid, a related phenolic acid. nih.gov

The following table summarizes the dietary precursors and the microbial-mediated conversion to HMPA:

Dietary PrecursorFood SourcesResulting Metabolite
4-hydroxy-3-methoxycinnamic acid (Ferulic Acid)Whole-grain wheat, rice bran, coffee, fruits, vegetables3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
Chlorogenic AcidCoffee3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
CurcuminTurmeric3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
Flavonoids (e.g., catechins, procyanidins)Tea, fruits, vegetables3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA)
Cyanidin 3-glucosideBerries and other pigmented fruitsIntermediate that can lead to HMPA

The microbial synthesis of HMPA from dietary precursors is governed by specific enzymes encoded by the gut microbiota. A key enzyme in the conversion of ferulic acid to HMPA is hydroxycinnamate reductase. nih.gov This enzyme, found in bacteria such as Lactobacillus plantarum, is a heterodimeric NADH-dependent coumarate reductase that facilitates the reduction of the double bond in the side chain of hydroxycinnamates. nih.gov

The regulation of these enzymatic pathways is complex and can be influenced by the composition of the gut microbiota and the availability of substrates. The expression of genes encoding these metabolic enzymes can be induced by the presence of dietary polyphenols, allowing the microbiota to adapt to different dietary inputs.

Endogenous Metabolism and Conjugation Pathways in Biological Systems

Once formed by the gut microbiota, HMPA is absorbed into the bloodstream and undergoes extensive metabolism in the host. researchgate.net In studies with Sprague-Dawley rats, orally administered HMPA was rapidly absorbed, reaching maximum plasma concentrations within 15 minutes. nih.govresearchgate.net

The primary route of endogenous metabolism for HMPA is conjugation, which occurs mainly in the liver and kidneys. nih.govresearchgate.net The main conjugation reactions are sulfation and glucuronidation, resulting in the formation of HMPA-sulfate and HMPA-glucuronide. researchgate.netkyushu-u.ac.jp These conjugated forms are the predominant circulating metabolites of HMPA. researchgate.netkyushu-u.ac.jp

The conjugation process increases the water solubility of HMPA, facilitating its excretion, primarily through the urine. nih.govresearchgate.net The rapid metabolism and excretion of HMPA are characteristic of many phenolic acids.

The following table details the metabolic fate of HMPA in biological systems:

Metabolic ProcessPrimary LocationResulting ProductsSignificance
AbsorptionIntestineIntact HMPA in bloodstreamEntry into systemic circulation
SulfationLiver, KidneysHMPA-sulfateIncreased water solubility for excretion
GlucuronidationLiver, KidneysHMPA-glucuronideIncreased water solubility for excretion
ExcretionKidneysIntact and conjugated HMPA in urineElimination from the body

Comparative Metabolic Fluxes Across Diverse Biological Hosts

The metabolism of HMPA and its precursors can vary between different biological hosts, largely due to differences in gut microbiota composition and host genetics. In rodent models, such as Sprague-Dawley rats and C57BL/6 mice, the conversion of dietary precursors to HMPA and its subsequent absorption and conjugation have been well-documented. semanticscholar.orgnih.govresearchgate.net

In humans, the production of HMPA is also dependent on the individual's gut microbiome. ugent.be Interindividual variability in the production of phenolic acid metabolites from polyphenols has been observed, which can be attributed to differences in the bacterial populations present in the fecal microbial communities and their specific enzymatic capacities. ugent.be

While direct quantitative comparisons of metabolic fluxes across different species are limited in the available literature, the general pathways of microbial production in the gut followed by host conjugation and excretion appear to be conserved among mammals.

Metabolic Engineering Strategies for Biotechnological Production of Phenolic Acids

Metabolic engineering offers a promising approach for the biotechnological production of valuable phenolic acids, including 3-hydroxypropionic acid (3-HP), a structurally related compound to HMPA. While specific strategies for HMPA are less documented, the principles applied to 3-HP production in microorganisms like Escherichia coli and Saccharomyces cerevisiae are relevant. frontiersin.orgfrontiersin.orgnih.gov

These strategies often involve the introduction of heterologous biosynthetic pathways into a microbial host. For 3-HP production, pathways such as the glycerol (B35011) pathway, the β-alanine pathway, and the malonyl-CoA reductase pathway have been engineered. frontiersin.org A key challenge in these engineered pathways is the accumulation of toxic intermediates, such as 3-hydroxypropionaldehyde (3-HPA). nih.gov To overcome this, research has focused on identifying and engineering highly active enzymes, such as aldehyde dehydrogenases, to efficiently convert the toxic intermediate to the final product. nih.gov

For the production of HMPA, a potential strategy would involve engineering a microbial host to express the necessary enzymes for the conversion of a readily available precursor, such as ferulic acid. This could involve introducing or overexpressing genes encoding for enzymes like hydroxycinnamate reductase. nih.gov Further modifications to the host's central metabolism could be implemented to increase the availability of cofactors like NADH, which is required by the reductase. nih.gov

Molecular Mechanisms and Cellular Interactions of 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid

Modulation of Cellular Signaling Pathways by 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a prominent metabolite derived from the microbial transformation of dietary polyphenols, has been shown to modulate various cellular signaling pathways, contributing to its diverse biological activities. mdpi.comresearchgate.net Research has highlighted its influence on receptor activation, enzyme activity, and gene expression, underscoring its potential as a significant modulator of metabolic and cellular processes.

HMPA has been identified as a specific agonist for G protein-coupled receptor 41 (GPR41), demonstrating a greater affinity for this receptor than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA). researchgate.netnih.gov The activation of GPR41 by HMPA is crucial for its anti-obesity effects and its ability to improve hepatic steatosis by stimulating the lipid catabolism pathway. researchgate.netnih.gov While GPR41 is highly expressed in sympathetic ganglia in the portal vein, it is suggested that HMPA may not directly target GPR41 in the liver. nih.gov Instead, it likely exerts its effects on GPR41 located in the sympathetic ganglia, leading to downstream signaling that impacts hepatic lipid metabolism. nih.gov

Table 1: Receptor Interaction of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

ReceptorInteraction TypeReported Effects
GPR41AgonistStimulation of lipid catabolism, anti-obesity effects, improvement of hepatic steatosis. researchgate.netnih.gov

HMPA has been observed to modulate the activity of key enzymes involved in energy metabolism and muscle development. mdpi.com Low-dose administration of HMPA has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) following exhaustive exercise. mdpi.comnih.gov This suggests that HMPA may play a role in improving mitochondrial biogenesis and adaptation to exercise. mdpi.comnih.gov

Furthermore, HMPA influences the Insulin-like growth factor 1 (IGF-1) pathway. mdpi.com Low doses of HMPA have been found to enhance the gene expression of Igf1, which may contribute to the promotion of fast-twitch muscle fiber hypertrophy. mdpi.comnih.gov

Table 2: Enzyme and Pathway Modulation by 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Enzyme/PathwayEffect of HMPAAssociated Outcome
AMP-activated protein kinase (AMPK)Increased phosphorylation (low-dose HMPA, post-exercise). mdpi.comnih.govPotential improvement in mitochondrial biogenesis and exercise adaptation. mdpi.comnih.gov
Insulin-like growth factor 1 (IGF-1) pathwayEnhanced Igf1 gene expression (low-dose HMPA). mdpi.comnih.govPromotion of fast-twitch muscle fiber hypertrophy. mdpi.comnih.gov

The administration of HMPA has been linked to significant changes in the expression of various genes, impacting muscle composition, antioxidant defense, and inflammatory responses. mdpi.commdpi.com High doses of HMPA have been shown to increase the protein expression of MYH4 in the soleus muscle, while low doses enhance the gene expression of Myh4. mdpi.com Furthermore, low-dose HMPA administration has been found to increase the expression of Myf5 in sedentary mice, suggesting a role in promoting muscle development. mdpi.comnih.gov

In the context of antioxidant defense, HMPA influences the mRNA abundance of antioxidant enzymes such as Sod1 and Nqo1. mdpi.com It also downregulates the mRNA abundance of nitric oxide synthases, specifically Nos2 (iNOS) and Nos3 (eNOS), in the soleus muscle. mdpi.com Additionally, low-dose HMPA has been shown to significantly increase the gene expression of Sirt1 and Nrf1, which are involved in mitochondrial biogenesis. mdpi.com

Table 3: Gene Expression Regulated by 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

GeneTissue/ConditionEffect of HMPA
Myh4Soleus muscleEnhanced gene expression (low-dose). mdpi.com
MYH4Soleus muscleIncreased protein expression (high-dose). mdpi.com
Igf1Not specifiedEnhanced gene expression (low-dose). mdpi.com
Myf5Sedentary miceIncreased expression (low-dose). mdpi.comnih.gov
Sod1, Nqo1Soleus muscleChanges in mRNA abundance. mdpi.com
Nos2 (iNOS)Soleus and gastrocnemius muscleReduced mRNA abundance (high-dose). mdpi.com
Nos3 (eNOS)Soleus muscleReduced mRNA abundance (high-dose). mdpi.com
Sirt1, Nrf1Soleus muscleIncreased gene expression (low-dose). mdpi.com

Investigation of Redox Homeostasis and Antioxidant Mechanisms

HMPA demonstrates significant antioxidant properties and plays a role in maintaining redox homeostasis. mdpi.comnih.gov Studies have shown that both low and high doses of HMPA can reduce oxidative stress by decreasing the levels of plasma reactive oxygen metabolites. mdpi.comnih.gov Furthermore, high-dose HMPA has been observed to enhance antioxidant capacity following exhaustive exercise. mdpi.com

The antioxidant mechanism of HMPA is associated with its ability to modulate the expression of key antioxidant enzymes. mdpi.com Research indicates that HMPA administration leads to changes in the mRNA abundance of enzymes such as superoxide (B77818) dismutase (Sod1) and NAD(P)H quinone dehydrogenase 1 (Nqo1). mdpi.com By influencing these enzymatic pathways, HMPA helps to regulate the balance between oxidants and antioxidants within the body. mdpi.comnih.gov

Anti-inflammatory Mechanistic Pathways

HMPA exhibits anti-inflammatory effects through the modulation of specific inflammatory pathways. mdpi.comresearchgate.net Research has shown that HMPA can inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent excessive production of nitric oxide (NO) induced by lipopolysaccharides. mdpi.com This is supported by findings that high-dose HMPA administration suppresses the mRNA abundance of Nos2 (iNOS). mdpi.com

Furthermore, in the context of atherosclerosis, a related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been shown to restrict cellular inflammation induced by oxidized low-density lipoprotein (ox-LDL) through the nuclear factor kappa-B (NF-κB) pathways. researchgate.netrsc.org This suggests a potential mechanism by which HMPA and similar phenolic acids can exert their anti-inflammatory effects.

Antimicrobial and Antiproliferative Activity Mechanisms

While research on the direct antimicrobial and antiproliferative activities of HMPA is emerging, studies on its derivatives provide insights into its potential in these areas. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties against multidrug-resistant pathogens. mdpi.com

In terms of antiproliferative activity, HMPA has been suggested to possess anticancer properties in animal models and human studies. researchgate.netnih.gov Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent anticancer activity against non-small cell lung cancer cells. mdpi.com These derivatives have also been found to exhibit antioxidant properties, which can be beneficial in cancer therapy by protecting normal tissues while sensitizing cancer cells to treatment. mdpi.comnih.gov Additionally, HMPA has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential role in modulating processes related to neurodegeneration. nih.govnih.gov

Interplay with Microbiota Composition and Function

3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a significant microbial metabolite derived from the degradation of dietary polyphenols such as 4-hydroxy-3-methoxycinnamic acid (HMCA), commonly known as ferulic acid. nih.govmdpi.com The gut microbiota plays a crucial role in the biotransformation of various dietary compounds, and the interaction between these compounds and the microbial communities is bidirectional, influencing both the composition of the microbiota and the metabolic state of the host. nih.govnih.gov

Research has demonstrated that HMPA can modulate the composition of the gut microbiota, which is associated with improvements in host metabolic conditions, particularly in the context of diet-induced obesity. nih.govnih.gov Studies in animal models have shown that the administration of HMPA leads to significant shifts in the relative abundance of major bacterial phyla. nih.gov

Specifically, the presence of HMPA has been linked to an increase in the abundance of bacteria belonging to the phylum Bacteroidetes and a concurrent reduction in the abundance of the phylum Firmicutes. nih.govnih.gov This shift in the Firmicutes to Bacteroidetes ratio is often considered a marker of a leaner and metabolically healthier phenotype. The conversion of HMCA to HMPA is attributed to a wide variety of microbes within the Bacteroidetes phylum. nih.govnih.gov

The table below summarizes the observed changes in gut microbiota composition following the introduction of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid's precursor, which is metabolized into HMPA by the gut microbiota.

Further taxonomic analysis has revealed that at the family level, there is an increased population of the Bacteroidales S24-7 group and Porphyromonadaceae, both of which belong to the Bacteroidetes phylum. researchgate.net These alterations in the gut microbial community are associated with beneficial effects on the host, including regulation of hepatic lipid metabolism and improved insulin (B600854) sensitivity. nih.govresearchgate.net

The interplay between 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and the gut microbiota extends to the metabolism of other polyphenols as well. The bioconversion of various polyphenols from sources like black tea and red wine by the intestinal microbiota can lead to the production of HMPA, although its presence may be temporary as it can be further metabolized. ugent.be The efficiency of these conversions can vary between individuals, highlighting the personalized nature of gut microbiota metabolism. ugent.be

Compound Names

Advanced Synthetic Strategies and Chemoenzymatic Approaches for 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid

De Novo Chemical Synthesis Methodologies

The de novo chemical synthesis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its derivatives can be approached through various established organic chemistry reactions. One common strategy involves the hydrogenation of 4-hydroxy-3-methoxycinnamic acid (ferulic acid). A general procedure for a similar transformation, the synthesis of methyl 4-hydroxyphenylpropionate from methyl 4-hydroxycinnamate, involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction is typically carried out in a solvent like ethanol (B145695) at room temperature and results in a high yield of the saturated propionate. chemicalbook.com

Furthermore, derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized through reactions like the addition of 4-aminophenol (B1666318) to acrylic acid or methyl acrylate. nih.gov These methodologies highlight the versatility of synthetic approaches that can be adapted for the production of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Table 1: Comparison of Selected De Novo Synthesis Methods for Phenylpropanoic Acid Derivatives

Method Starting Materials Reagents and Conditions Product Yield Reference
Hydrogenation Methyl (E)-3-(4-hydroxyphenyl)acrylate Pd/C, H2, Ethanol, Room Temperature Methyl 3-(4-hydroxyphenyl)propionate 99% chemicalbook.com
Esterification 3-(4-Hydroxy-phenyl)-propanoic acid K2CO3, Methyl Iodide, DMF Methyl 3-(4-hydroxyphenyl)propanoate 95.9% chemicalbook.com
Michael Addition 4-aminophenol, Acrylic Acid Water, Reflux 3-((4-hydroxyphenyl)amino)propanoic acid - nih.gov

Stereoselective and Enantiopure Synthesis

The synthesis of stereochemically pure forms of substituted propanoic acids is crucial for investigating their biological activities. For structurally related compounds, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, stereoselective synthesis has been achieved using Evans chemistry. nih.gov This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone auxiliary. While this reaction may yield a mixture of diastereomers, they can often be separated by chromatography to provide the pure stereoisomers. nih.gov

Another approach to obtaining enantiomerically pure compounds is through asymmetric hydrogenation. A patented process describes the production of optically active 3-(4-hydroxyphenyl)propionic acids by subjecting a corresponding cinnamic acid derivative to asymmetric hydrogenation. google.com This method can provide high yields and high optical purity. The process typically involves the use of a chiral catalyst to selectively produce one enantiomer over the other.

The lipase-catalyzed enantioselective acylation of racemic esters is another powerful strategy. For example, the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate have been successfully separated using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic resolution allows for the isolation of both enantiomers in high enantiomeric purity. Such biocatalytic methods are increasingly favored due to their high selectivity and mild reaction conditions.

Table 2: Key Strategies for Stereoselective Synthesis of Phenylpropanoic Acid Derivatives

Strategy Key Reagents/Catalysts Target Compound/Derivative Key Feature Reference
Evans Aldol Reaction Chiral oxazolidinone auxiliaries (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid Formation of diastereomers that can be separated nih.gov
Asymmetric Hydrogenation Chiral metal catalysts Optically active 3-(4-hydroxyphenyl)propionic acids Direct formation of enantiomerically enriched products google.com
Enzymatic Resolution Candida antarctica lipase A (CAL-A) Enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate Separation of enantiomers from a racemic mixture researchgate.net

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer significant advantages in terms of selectivity and sustainability for the synthesis of complex molecules. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.gov

A biocatalytic approach has been demonstrated for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of certain pharmaceuticals, using lipase from Pseudomonas fluorescens. nih.gov This highlights the potential of enzymes in resolving racemic mixtures to obtain enantiomerically pure compounds.

Furthermore, biocatalysis can be employed for the synthesis of esters. The enzymatic esterification of sugars with 3-(4-hydroxyphenyl)propionic acid showcases the potential for creating novel bioconjugates. researchgate.net This approach can be extended to the synthesis of various esters of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. The use of immobilized enzymes can further enhance the stability and reusability of the biocatalyst, making the process more economically viable.

The microbial transformation of dietary polyphenols is another important biocatalytic route. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid is a known microbial metabolite derived from the degradation of ferulic acid. mdpi.comnih.gov This natural biosynthetic pathway could be harnessed for the production of the target compound through fermentation processes.

Green Chemistry Principles in 3-(4-hydroxy-3-methoxyphenyl)propanoic acid Production

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. bridgew.edu These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

In the context of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid production, several green chemistry principles can be applied. The use of biocatalysts, as discussed in the previous section, aligns with the principles of using renewable feedstocks and catalysis. nih.gov Enzymes operate under mild conditions, reducing energy consumption, and are biodegradable, minimizing environmental impact.

The choice of solvents is another critical aspect of green chemistry. The ideal scenario is to use no solvent or to employ environmentally benign solvents like water or ethanol. nih.gov The hydrogenation reaction mentioned earlier, which uses ethanol as a solvent, is an example of a greener alternative to hazardous organic solvents. chemicalbook.com

Furthermore, designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. bridgew.edu Catalytic reactions, such as the hydrogenation with Pd/C, are inherently more atom-economical than stoichiometric reactions.

The development of processes that utilize renewable starting materials, such as ferulic acid derived from biomass, is a prime example of applying green chemistry to the synthesis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid. researchgate.netrsc.org This approach not only reduces reliance on fossil fuels but also contributes to a circular economy.

Table 3: Application of Green Chemistry Principles to the Synthesis of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Green Chemistry Principle Application in Synthesis Example
Catalysis Use of catalysts to improve efficiency and reduce waste. Pd/C for hydrogenation; Lipases for enzymatic resolution.
Renewable Feedstocks Utilization of starting materials from biological sources. Synthesis from ferulic acid obtained from biomass.
Safer Solvents and Auxiliaries Minimizing or replacing hazardous solvents. Using ethanol or water as reaction solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. Enzymatic reactions and some catalytic hydrogenations.
Atom Economy Maximizing the incorporation of reactant atoms into the final product. Catalytic hydrogenation is a highly atom-economical reaction.

Sophisticated Analytical Methodologies for 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid in Complex Biological and Environmental Matrices

Advanced Chromatographic Techniques

Chromatography remains the premier separation science for the analysis of 3-(4-hydroxy-3-methylphenyl)propanoic acid in multifaceted samples. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, whether it be quantification, impurity profiling, or chiral separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. The method's adaptability allows for its application in quantifying the compound in various matrices.

For instance, a stability-indicating RP-HPLC method developed for a structurally related pyrrole (B145914) derivative of propanoic acid utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating the utility of this approach for quantitative analysis. While specific methods for this compound are not extensively detailed in publicly available literature, the principles of method development for similar phenolic acids are directly applicable. Key parameters that would be optimized for its analysis include the mobile phase composition (often a mixture of acetonitrile or methanol (B129727) and acidified water), pH, column temperature, and flow rate to ensure adequate retention and peak shape. Detection is typically achieved using a UV-VIS detector, with the wavelength set to an absorbance maximum of the compound to ensure high sensitivity.

ParameterTypical Value/Condition for Phenolic Acid Analysis
Stationary Phase C18 (Octadecyl silane)
Mobile Phase Acetonitrile/Methanol and Acidified Water (e.g., with formic or phosphoric acid)
Elution Mode Isocratic or Gradient
Detector UV-VIS
Column Temperature Ambient to slightly elevated (e.g., 30 °C)
Flow Rate 0.5 - 1.5 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the comprehensive profiling of metabolites in biological samples. For a compound like this compound, which is not inherently volatile, a derivatization step is necessary prior to GC analysis. This typically involves converting the polar hydroxyl and carboxylic acid functional groups into more volatile silyl (B83357) ethers and esters, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter in the molecular structure of some propanoic acid derivatives necessitates methods to separate and quantify the individual enantiomers, as they can exhibit different biological activities. Chiral chromatography is the definitive technique for this purpose. This can be achieved through either direct or indirect methods. Direct methods, which are more common, utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of CSP and the mobile phase (which can be normal-phase, polar organic, or reversed-phase) is critical for achieving enantioseparation. For example, the enantiomers of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid have been successfully resolved using a protein-based (α1-acid glycoprotein) chiral HPLC column. The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different interaction energies. The assessment of enantiomeric purity is crucial in pharmaceutical and biological studies, and chiral HPLC provides the necessary resolution to make these determinations.

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound, as well as for its sensitive quantification.

Mass Spectrometry (MS) in Metabolomics

Mass spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is a cornerstone of metabolomics for the detection and quantification of small molecules like this compound. High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the analyte, which is a powerful tool for its identification in complex biological samples where numerous compounds may have the same nominal mass.

In metabolomics studies, targeted approaches are often used for quantification. For instance, a multi-metabolite platform using UHPLC-MS/MS has been employed to quantify a large panel of gut microbiota derivatives and other metabolites in serum. Such methods rely on the high selectivity and sensitivity of MS/MS detection. The fragmentation pattern of the parent ion in the mass spectrometer provides a structural fingerprint that can be used for confirmation.

MS TechniqueApplication in Analysis of this compound
LC-MS Quantification in biological fluids, analysis of non-volatile samples.
GC-MS Profiling in metabolomics studies after derivatization.
HRMS (e.g., TOF, Orbitrap) Accurate mass measurement for elemental composition determination and confident identification.
MS/MS (Tandem MS) Structural elucidation through fragmentation analysis and highly selective quantification (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each proton and carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For example, COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. HSQC correlates protons directly to the carbons they are attached to, while HMBC shows longer-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Furthermore, NMR is a powerful tool for conformational analysis. The rotational freedom around single bonds can lead to different spatial arrangements (conformers) of the molecule in solution. By analyzing the vicinal proton-proton coupling constants (³JHH), it is possible to determine the relative populations of different conformers, such as anti and gauche forms. This type of analysis provides insight into the three-dimensional structure of the molecule in its solution-state environment, which can be critical for understanding its biological function.

Sample Preparation and Extraction Protocols for Complex Biological Samples

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and feces is critically dependent on the sample preparation and extraction protocols employed. These matrices contain a multitude of endogenous substances—including proteins, lipids, salts, and other metabolites—that can interfere with analytical methods, leading to matrix effects and inaccurate results. nih.govresearchgate.net Therefore, robust cleanup and extraction procedures are essential to isolate the target analyte, remove interfering components, and concentrate the analyte to a level suitable for detection. researchgate.net Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with the choice of method depending on the specific matrix, the required sensitivity, and the analytical platform being used. nih.govjapsonline.com

Protocols for Urinary Samples

Urine is a common matrix for analyzing phenolic acid metabolites. However, compounds like this compound are often present in conjugated forms, such as glucuronides and sulfates. To measure the total concentration, a hydrolysis step is required to cleave these conjugates and release the free acid. nih.govresearchgate.net

Hydrolysis: Both enzymatic (using β-glucuronidase/sulfatase) and acid hydrolysis (e.g., with hydrochloric acid) can be employed. Studies have shown that hydrochloric acid hydrolysis can be as effective as enzymatic methods and is more cost-effective. nih.govresearchgate.net

Extraction: Following hydrolysis, either LLE or SPE can be used for sample cleanup.

Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous urine sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers high selectivity and can effectively remove endogenous organic acids that might interfere with analysis. nih.govresearchgate.net A common approach involves using a reversed-phase sorbent like C18. acs.org A specialized SPE method using potassium carbonate-treated silica (B1680970) gel has been developed to efficiently eliminate interference from endogenous acids like vanillic acid in urine samples. nih.gov

The following table summarizes a validated method for the analysis of phenolic compounds in human urine, which can be adapted for this compound.

ParameterProcedure/ValueReference
Sample Pre-treatmentHydrochloric acid (HCl) hydrolysis nih.govresearchgate.net
Extraction MethodSolid-Phase Extraction (SPE) with K2CO3-treated silica gel nih.gov
Analytical TechniqueGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) nih.gov
Linearity (R²)≥ 0.996 (over 0.1-100 ng/mL) nih.govresearchgate.net
Intra-day Recovery70-126% nih.govresearchgate.net
Inter-day Recovery73-107% nih.govresearchgate.net
Precision (RSD)≤ 19% nih.gov

Protocols for Plasma and Serum Samples

Plasma and serum present a significant challenge due to their high protein content. The first step in sample preparation is typically protein precipitation, which is crucial to prevent clogging of analytical columns and interference from large biomolecules. nih.gov

Protein Precipitation: This is commonly achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. acs.orgnih.gov

Extraction: After centrifugation to remove the precipitated proteins, the supernatant can be further purified using SPE. This step is vital for concentrating the analyte and removing remaining interferences like phospholipids. nih.govnih.gov Reversed-phase SPE cartridges (e.g., C18) are frequently used for the extraction of phenolic acids from plasma. acs.org

The table below outlines a general workflow and performance metrics for the extraction of phenolic acids from plasma.

ParameterProcedure/ValueReference
Sample Pre-treatmentProtein Precipitation (e.g., with acetonitrile) acs.org
Extraction MethodSolid-Phase Extraction (SPE) acs.orgnih.gov
SPE SorbentReversed-phase (e.g., C18) acs.org
Analytical TechniqueUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) acs.org
Recovery Range88-117% acs.org
Intra-day Precision (RSD)< 13.7% acs.org
Inter-day Precision (RSD)< 14.0% acs.org

Protocols for Fecal Samples

Fecal samples are arguably the most complex biological matrix due to their heterogeneity, containing dietary fiber, bacteria, and a vast array of metabolites. nih.govmedrxiv.org The extraction method significantly influences the types and quantities of metabolites recovered. nih.gov

Homogenization and Extraction: A typical protocol begins with the homogenization of the fecal sample in a suitable extraction solvent. nih.govresearchgate.net A variety of solvents and solvent systems have been evaluated for their efficiency in extracting a broad range of metabolites. Research comparing different protocols has found that methods using isopropanol (B130326) or a combination of ethanol (B145695)/methanol and methyl tert-butyl ether (MTBE), often including an evaporation and concentration step, yield the highest number of detected metabolites. nih.govmedrxiv.org An ethanol/phosphate buffer system followed by sonication and centrifugation is also recommended. biocrates.com

The following table compares different solvent systems for the extraction of metabolites from fecal samples.

Extraction Solvent/MethodKey CharacteristicsReference
Ethyl AcetateUsed for extraction of small molecules and signaling compounds from fresh fecal samples. nih.govresearchgate.net
IsopropanolFound to be a superior solvent system regarding the number of detected metabolites. nih.govmedrxiv.org
Ethanol/Methanol and MTBESuperior performance, especially when combined with a drying and reconstitution step to concentrate metabolites. nih.govmedrxiv.org
Ethanol/Phosphate BufferRecommended for targeted metabolomics of lyophilized samples, followed by sonication. biocrates.com

Structure Activity Relationship Sar Studies of 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid and Its Analogues

Design and Synthesis of Derivatives for SAR Elucidation

The design of derivatives of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid for SAR studies typically involves modifications at three primary sites: the phenolic hydroxyl group, the methoxy (B1213986) group, and the propanoic acid side chain. The synthesis of these analogues often starts from commercially available precursors, such as vanillin (B372448) or ferulic acid.

General synthetic strategies include:

Modification of the Phenolic Hydroxyl Group: This can be achieved through etherification or esterification reactions to explore the impact of hydrogen bonding capacity and lipophilicity on biological activity. For instance, replacing the hydroxyl group with an alkoxy group can determine the necessity of a hydrogen bond donor at this position.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, converted to other alkoxy groups of varying sizes, or replaced with other electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at this position of the aromatic ring.

Modification of the Propanoic Acid Side Chain: The carboxylic acid moiety is a key feature and can be esterified or converted to an amide to alter its polarity and interaction with biological targets. The length and branching of the alkyl chain can also be varied. A common starting material for many of these syntheses is ferulic acid, which can be readily modified at its various functional groups before the reduction of the propenoic acid side chain to a propanoic acid side chain, yielding the dihydroferulic acid derivatives.

A series of ferulic acid amides, for example, have been synthesized by treating ferulic acid with thionyl chloride to form the acid chloride, which is then reacted with various amines. A similar approach can be used to generate a library of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid amides for SAR studies.

Impact of Structural Modifications on Biological Activity

Systematic structural modifications of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its analogues have provided valuable insights into their SAR, particularly concerning their antioxidant and antiplatelet activities.

One of the most significant modifications is the saturation of the side chain that distinguishes dihydroferulic acid from its precursor, ferulic acid. This modification has been shown to have a notable impact on biological activity. For instance, dihydroferulic acid has demonstrated stronger inhibitory effects on P-selectin expression on platelets compared to ferulic acid, suggesting that the flexible propanoic acid side chain may allow for better interaction with the biological target responsible for this antiplatelet activity. rsc.org

Regarding antioxidant activity, dihydroferulic acid itself is a potent radical scavenger, with a reported IC50 value of 19.5 μM. medchemexpress.com The antioxidant properties of phenolic acids are heavily influenced by the substituents on the aromatic ring. Key findings from studies on related phenolic acids suggest the following relationships:

Phenolic Hydroxyl Group: The presence of the 4-hydroxyl group is considered essential for the radical scavenging activity, as it can donate a hydrogen atom to stabilize free radicals.

Methoxy Group: The 3-methoxy group, being an electron-donating group, can increase the stability of the resulting phenoxy radical, thereby enhancing the antioxidant activity.

Carboxylic Acid Group: Esterification of the carboxylic acid group in related compounds like ferulic acid has been shown to influence antioxidant efficacy, with the effect being dependent on the assay system and the lipophilicity of the resulting ester.

The following table summarizes the impact of key structural features on the biological activity of phenolic acids related to 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Structural FeatureModificationImpact on Biological Activity
Propanoic Acid Side ChainSaturation of the α,β-double bond (Ferulic acid to Dihydroferulic acid)Enhanced antiplatelet activity. rsc.org
4-Hydroxyl GroupEsterification or EtherificationGenerally leads to a decrease in antioxidant activity.
3-Methoxy GroupDemethylation or replacement with other groupsModulates the electron density of the aromatic ring, thereby affecting radical scavenging ability.
Carboxylic Acid MoietyEsterification or AmidationAlters lipophilicity and can influence activity depending on the biological target and assay conditions.

Identification of Key Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and SAR data from related compounds, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric features are believed to include:

A Hydrogen Bond Donor: The 4-hydroxyl group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid group acts as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The benzene (B151609) ring provides a necessary hydrophobic scaffold for interaction with nonpolar residues in a binding pocket.

An Anionic/Negative Ionizable Feature: At physiological pH, the carboxylic acid group is deprotonated, providing a negative charge that can interact with positively charged residues in a receptor.

The spatial arrangement of these features is crucial for biological activity. The flexible propanoic acid side chain allows the anionic feature and hydrogen bond acceptor to adopt various conformations relative to the aromatic ring, potentially enabling interaction with a range of biological targets.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its analogues. These methods provide insights into the electronic properties of the molecules and their interactions with biological targets at an atomic level.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as bond dissociation enthalpy (BDE) and ionization potential (IP) of the phenolic hydroxyl group. nih.gov These parameters are directly related to the antioxidant activity, as a lower BDE facilitates hydrogen atom donation to scavenge free radicals. nih.gov Such calculations can predict the antioxidant potential of newly designed derivatives before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. umlub.plfip.orgnih.gov For 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its analogues, docking studies can be performed with potential protein targets to understand their binding modes and predict their biological activity. umlub.plfip.orgnih.gov For example, docking studies with ferulic acid analogues have been used to identify potential inhibitors of NF-κB. umlub.pl These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and can guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for analogues of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, it is possible to predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates.

The integration of these computational approaches with experimental synthesis and biological testing provides a powerful strategy for the comprehensive exploration of the SAR of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and the rational design of novel bioactive compounds.

Ecological Roles and Environmental Dynamics of 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid

Function in Plant Defense Mechanisms and Interactions

There is currently no specific scientific information available detailing the function of 3-(4-hydroxy-3-methylphenyl)propanoic acid in plant defense mechanisms or its interactions with other plants and organisms. Research has extensively documented the roles of other phenolic acids, such as its close analog 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which is known to be a microbial metabolite of ferulic acid found in many plants. nih.govmdpi.com However, the specific activities, potential allelopathic properties, or defensive functions of the methyl-substituted variant remain uncharacterized in existing literature.

Influence on Soil Microbiota and Nutrient Cycling

Scientific studies on the direct influence of this compound on soil microbiota and nutrient cycling are not available. While research has shown that related phenolic compounds can impact soil microbial communities, there is no specific data describing how this compound affects the diversity or function of soil bacteria and fungi, or its role in nutrient cycles like nitrogen or phosphorus mineralization. Studies on the methoxy-analogue, HMPA, have focused on its effects within the gut microbiome rather than soil ecosystems. nih.gov

Biogeochemical Cycling and Degradation in Natural Ecosystems

The biogeochemical cycling and degradation pathways of this compound in natural ecosystems have not been documented. While the degradation of simpler, related compounds like 3-phenylpropanoic acid by various bacteria has been studied, these pathways cannot be directly extrapolated to the more complex, substituted structure of this compound. mdpi.com Information regarding its persistence, mobility, and ultimate fate in soil and aquatic environments is currently absent from the scientific record.

Emerging Research Directions and Future Perspectives for 3 4 Hydroxy 3 Methoxyphenyl Propanoic Acid

Integration with Multi-omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The comprehensive biological impact of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid is beginning to be explored through the lens of multi-omics technologies. While direct, large-scale multi-omics studies on this specific compound are still emerging, related research provides a clear roadmap for future investigations. Integrated analyses combining transcriptomics (the study of RNA transcripts), proteomics (the study of proteins), and metabolomics (the study of metabolites) are poised to unravel the complex molecular mechanisms through which 3-HMPA exerts its effects.

For instance, combined transcriptomic and metabolomic analyses have been effectively used to understand how related phenolic compounds, like ferulic acid, are involved in complex biological processes such as drought resistance in plants. nih.gov Similarly, studies on fruit development have utilized these integrated approaches to map out the biosynthesis networks of phenolic acids and other metabolites. mdpi.com Such methodologies could be powerfully applied to 3-HMPA to:

Identify Genetic and Expression-Level Biomarkers: By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to 3-HMPA, researchers can identify specific genes and proteins that are modulated by the compound. researchgate.netnih.gov

Elucidate Metabolic Pathways: Metabolomics can track the downstream effects of 3-HMPA on host metabolism, revealing how it influences various metabolic pathways beyond its immediate biotransformation. mdpi.com

Understand Host-Microbiome Interactions: Given that 3-HMPA is a product of gut microbiota metabolism, multi-omics can help decipher the intricate interplay between dietary precursors, specific microbial strains, and the host's metabolic and transcriptional response to the resulting 3-HMPA. nih.gov

Future research will likely involve administering 3-HMPA in preclinical models and using a multi-omics approach to analyze tissues, such as the liver and muscle, to build a comprehensive picture of its physiological influence. nih.govmdpi.com

Novel Applications in Biotechnology and Biomanufacturing

The unique properties of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid are paving the way for its use in various biotechnological applications. Its superior stability and antioxidant activity compared to its precursor, ferulic acid, make it an attractive target for development. mdpi.com

A significant area of advancement is in biomanufacturing. Researchers are moving away from complex chemical syntheses toward more sustainable, bio-based production methods. A key development in this area is the use of specific microorganisms to produce 3-HMPA. For example, a patented method describes the use of the bacterium Lactobacillus johnsonii CNCM I-1225 to convert ferulic acid into dihydroferulic acid. google.com This bioconversion process represents a significant step towards the industrial-scale production of 3-HMPA from natural and renewable sources, such as hydrolyzed bran. google.com

Potential and emerging biotechnological applications include:

Functional Foods and Nutraceuticals: Due to its metabolic benefits and effects on muscle health, 3-HMPA is a strong candidate for inclusion in functional foods and dietary supplements aimed at improving metabolic homeostasis and physical performance. mdpi.comnih.gov

Biopreservation: Its antioxidant properties could be harnessed for use as a natural preservative in the food and beverage industry, potentially extending the shelf life of products by preventing oxidative degradation. researchgate.net

Cosmeceuticals: As an antioxidant that can scavenge free radicals, 3-HMPA has potential for use in skincare and cosmetic products designed to protect the skin from oxidative stress-induced aging. mdpi.com

The development of efficient microbial cell factories for 3-HMPA production is a critical step, mirroring strategies used for other valuable platform chemicals like 3-hydroxypropionic acid. mdpi.com

Discovery of Unexplored Biological Roles and Mechanistic Insights

Recent studies have significantly expanded our understanding of the biological activities of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, revealing roles that extend beyond simple antioxidant effects. These discoveries are providing deeper mechanistic insights into how this microbial metabolite interacts with host systems.

One of the most promising new areas is its role in metabolic health. Research has demonstrated that 3-HMPA can improve hepatic lipid metabolism and counter the effects of a high-fat diet. A key mechanistic discovery is that 3-HMPA acts as a signaling molecule by activating G protein-coupled receptor 41 (GPR41), which plays a crucial role in regulating lipid catabolism in the liver. nih.govresearchgate.net This finding positions 3-HMPA as a potential therapeutic agent for metabolic disorders.

Further research has uncovered other specific biological functions, which are summarized in the table below.

Biological Role Key Research Findings Potential Implication
Muscle Function Enhancement In a mouse model, oral administration of 3-HMPA significantly enhanced absolute and relative grip strength. mdpi.com It was also found to inhibit protein catabolism following exhaustive exercise, as indicated by decreased blood urea (B33335) nitrogen levels. mdpi.comDevelopment of dietary supplements for muscle health and athletic performance. mdpi.com
Anti-platelet Activity In vitro studies have shown that 3-HMPA is a more effective inhibitor of platelet activation than its precursor, ferulic acid. rsc.orgPotential for preventing thrombosis and cardiovascular diseases. rsc.org
Neuroprotection 3-HMPA has been shown to inhibit the aggregation of amyloid β-peptide (Aβ42) in vitro, a key pathological process in Alzheimer's disease. nih.gov It was observed to interfere with both the nucleation and elongation phases of fibril formation. nih.govDevelopment of lead compounds for modulating neurodegeneration in Alzheimer's disease. nih.gov
Hepatic Steatosis Improvement Supplementation with 3-HMPA in high-fat diet-induced obese mice led to a reduction in hepatic triglyceride content and overall body weight gain. nih.govnih.govA novel approach for managing non-alcoholic fatty liver disease and obesity. nih.gov

These findings highlight that 3-HMPA is not merely a passive byproduct of polyphenol metabolism but an active biomolecule with specific targets and diverse physiological effects.

Sustainable Production and Green Synthesis Advancement

The growing demand for 3-(4-hydroxy-3-methoxyphenyl)propanoic acid in various industries necessitates the development of sustainable and environmentally friendly production methods. The focus is shifting from traditional chemical synthesis to "green" chemistry and biotechnology-based approaches.

The cornerstone of sustainable production is microbial fermentation and bioconversion. As mentioned, the use of Lactobacillus species to convert abundant natural precursors like ferulic acid into 3-HMPA is a leading green strategy. google.com This approach offers several advantages over chemical synthesis:

Use of Renewable Feedstocks: Ferulic acid is abundant in agricultural byproducts such as rice bran, wheat bran, and corn hulls, providing a low-cost and renewable starting material. researchgate.net

Milder Reaction Conditions: Bioconversions occur at ambient temperatures and pressures, significantly reducing the energy consumption and environmental footprint compared to chemical reactions that may require harsh conditions.

High Specificity and Purity: Enzymatic reactions are highly specific, leading to fewer byproducts and a purer final product, simplifying downstream processing and purification.

While chemical synthesis routes exist, future advancements will likely focus on making these processes greener. nih.govresearchgate.net This could involve the use of environmentally benign solvents, renewable reagents, and catalytic processes that minimize waste, aligning with the principles of green chemistry. The synthesis of related compounds has been achieved through methods like Sharpless dihydroxylation, and adapting such techniques to be more sustainable is a key area for future research. researchgate.net

The combination of sourcing from renewable plant materials and utilizing efficient microbial factories represents the most promising path forward for the large-scale, sustainable production of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-hydroxy-3-methylphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 4-hydroxy-3-methyltoluene with acrylic acid derivatives, followed by catalytic hydrogenation. Optimization involves adjusting solvent polarity (e.g., using acetic acid/water mixtures) and temperature (80–100°C) to enhance regioselectivity . Purification via recrystallization (ethanol/water) or silica gel chromatography improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures intermediate control.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 6.7–7.1 ppm (multiplet), a carboxylic acid proton at δ 12.1 (broad singlet), and methyl groups at δ 2.2–2.4 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode typically displays [M-H]⁻ at m/z 179.1. HR-MS confirms molecular formula (C₁₀H₁₂O₃) .
  • IR : Strong absorption bands at 2500–3300 cm⁻¹ (carboxylic O-H) and 1680 cm⁻¹ (C=O stretch) .

Q. How can researchers assess the compound’s basic biological activity in vitro?

  • Methodological Answer : Initial screening includes:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ determination at 517 nm) .
  • Enzyme inhibition : Kinetic studies with cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric monitoring of substrate conversion .
  • Cell viability : MTT assays in mammalian cell lines (e.g., HEK-293) to evaluate cytotoxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. What metabolic pathways involve this compound in mammalian systems, and how can its metabolites be tracked?

  • Methodological Answer : The compound undergoes phase I/II metabolism:

  • Phase I : Hepatic β-oxidation generates 3-(4-hydroxy-3-methylphenyl)acetic acid.
  • Phase II : Glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) form O-conjugates .
  • Tracking metabolites : Use LC-MS/MS with MRM transitions (e.g., m/z 179→135 for the parent, m/z 355→179 for glucuronide). Isotopic labeling (¹³C) aids in distinguishing endogenous vs. administered compound .

Q. How can contradictory data on the compound’s metabolic stability across studies be resolved?

  • Methodological Answer : Discrepancies may arise from interspecies differences (e.g., murine vs. human liver microsomes) or assay conditions:

  • In vitro harmonization : Standardize incubation parameters (pH 7.4, 37°C, NADPH regeneration system).
  • Enzyme kinetics : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots.
  • CYP/P450 profiling : Inhibitor studies (e.g., ketoconazole for CYP3A4) identify dominant metabolic enzymes .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with COX-2 (PDB: 3NT1) to predict binding affinity. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments. Analyze RMSD and radius of gyration for conformational changes .

Q. How can researchers differentiate between the compound’s direct pharmacological effects and those of its metabolites?

  • Methodological Answer :

  • Metabolite exclusion : Use hepatocyte co-culture models with CYP450 inhibitors (e.g., 1-aminobenzotriazole).
  • Isotope tracing : Administer ¹⁴C-labeled compound and quantify radioactivity in metabolites via scintillation counting .
  • Knockout models : CRISPR-edited cell lines lacking UGT/SULT enzymes clarify metabolic contributions .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods during weighing/solubilization (dust may cause respiratory irritation).
  • Storage : Keep in amber glass at 4°C under inert gas (N₂) to prevent oxidation .

Q. Which advanced techniques are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze by HPLC-UV (λ = 254 nm).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).
  • Light sensitivity : Accelerated photostability testing (ICH Q1B guidelines) with UV-vis monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-(4-hydroxy-3-methylphenyl)propanoic acid
Reactant of Route 2
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3-(4-hydroxy-3-methylphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.